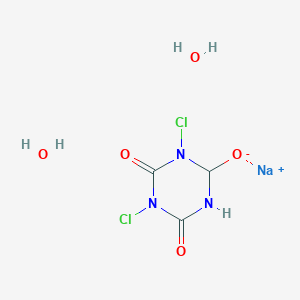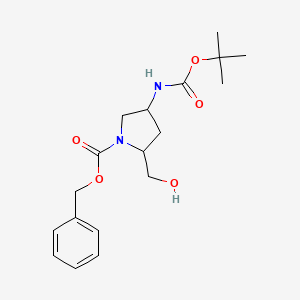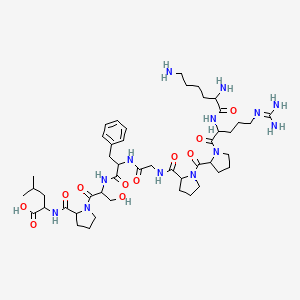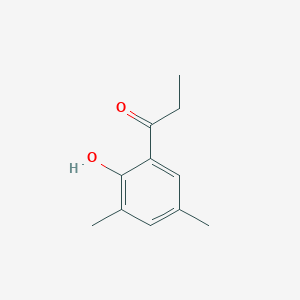![molecular formula C48H44N2O12 B12319890 (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster](/img/structure/B12319890.png)
(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-O-[2-(Acétylamino)-3-O-benzoyl-2-désoxy-4,6-O-benzylidène-alpha-D-galactopyranosyl]-N-9-Fmoc-L-sérinePhénacylEster est un composé organique complexe ayant des applications importantes dans divers domaines scientifiques. Ce composé se caractérise par sa structure complexe, qui comprend plusieurs groupes fonctionnels tels que les groupes acétylamino, benzoyl et benzylidène. Sa configuration unique en fait un sujet d'étude précieux en chimie organique, en particulier dans la synthèse de glycopeptides et d'autres molécules biologiquement actives.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (S)-O-[2-(Acétylamino)-3-O-benzoyl-2-désoxy-4,6-O-benzylidène-alpha-D-galactopyranosyl]-N-9-Fmoc-L-sérinePhénacylEster implique plusieurs étapes, chacune nécessitant des conditions réactionnelles spécifiquesLes étapes finales impliquent le couplage du dérivé galactopyranosyl protégé avec la N-9-Fmoc-L-sérine et la formation de l'ester phénacyl .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'utilisation d'équipements de synthèse automatisés pour garantir la précision et la reproductibilité. Les systèmes de micro-réacteurs à flux peuvent être utilisés pour améliorer l'efficacité et la durabilité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions
(S)-O-[2-(Acétylamino)-3-O-benzoyl-2-désoxy-4,6-O-benzylidène-alpha-D-galactopyranosyl]-N-9-Fmoc-L-sérinePhénacylEster subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes protecteurs ou réduire des groupes fonctionnels spécifiques.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes acétylamino et benzoyl
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme l'acide m-chloroperoxybenzoïque (MCPBA), des réducteurs comme l'hydrure de lithium et d'aluminium (LiAlH4) et des nucléophiles comme le méthylate de sodium (NaOMe). Les conditions réactionnelles impliquent généralement des températures contrôlées et des atmosphères inertes pour empêcher les réactions secondaires indésirables .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools ou des amines .
Applications De Recherche Scientifique
(S)-O-[2-(Acétylamino)-3-O-benzoyl-2-désoxy-4,6-O-benzylidène-alpha-D-galactopyranosyl]-N-9-Fmoc-L-sérinePhénacylEster a de nombreuses applications dans la recherche scientifique :
Chimie : Il est utilisé dans la synthèse de glycopeptides complexes et d'autres molécules biologiquement actives.
Biologie : Le composé sert de modèle pour l'étude des interactions glucides-protéines et des processus de glycosylation.
Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés .
Mécanisme d'action
Le mécanisme d'action de (S)-O-[2-(Acétylamino)-3-O-benzoyl-2-désoxy-4,6-O-benzylidène-alpha-D-galactopyranosyl]-N-9-Fmoc-L-sérinePhénacylEster implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs impliqués dans les processus de glycosylation. Le composé peut moduler ces processus en agissant comme un substrat ou un inhibiteur, influençant ainsi diverses voies biologiques .
Mécanisme D'action
The mechanism of action of (S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serinePhenacylEster involves its interaction with specific molecular targets, such as enzymes and receptors involved in glycosylation processes. The compound can modulate these processes by acting as a substrate or inhibitor, thereby influencing various biological pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
S-[2-(Acétylamino)éthyl] 3-oxobutanethioate : Ce composé partage le groupe acétylamino mais diffère dans sa structure globale et ses groupes fonctionnels.
Composé H apparenté à l'azithromycine : Ce composé contient un groupe acétylamino et est utilisé dans des applications pharmaceutiques.
Unicité
(S)-O-[2-(Acétylamino)-3-O-benzoyl-2-désoxy-4,6-O-benzylidène-alpha-D-galactopyranosyl]-N-9-Fmoc-L-sérinePhénacylEster est unique en raison de sa structure complexe, qui comprend plusieurs groupes protecteurs et des motifs fonctionnels. Cette complexité permet une large gamme de modifications chimiques et d'applications, ce qui en fait un composé précieux dans divers domaines de la recherche et de l'industrie .
Propriétés
Formule moléculaire |
C48H44N2O12 |
|---|---|
Poids moléculaire |
840.9 g/mol |
Nom IUPAC |
[7-acetamido-6-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C48H44N2O12/c1-29(51)49-41-43(61-44(53)31-17-7-3-8-18-31)42-40(28-58-46(62-42)32-19-9-4-10-20-32)60-47(41)57-26-38(45(54)56-27-39(52)30-15-5-2-6-16-30)50-48(55)59-25-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37/h2-24,37-38,40-43,46-47H,25-28H2,1H3,(H,49,51)(H,50,55) |
Clé InChI |
FJDRGSPYAKZQMA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC(C(=O)OCC(=O)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)OC(=O)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


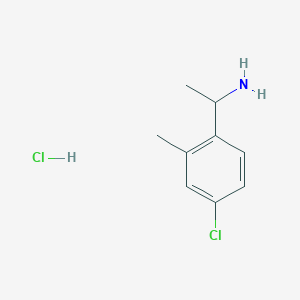

![3-[(3,4-Dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12319819.png)
![3,4,5-Trihydroxy-6-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B12319827.png)
![2-[[2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,6,8,10,12,14-heptamethyl-15-oxo-1-oxa-6-azacyclopentadec-11-yl]oxy]-3-hydroxy-N,N,6-trimethyloxan-4-amine oxide](/img/structure/B12319829.png)
![2-[[1-(carboxymethyl)-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl]amino]-4-phenylbutanoic acid](/img/structure/B12319833.png)
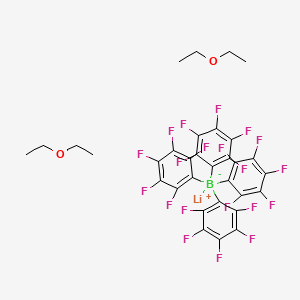
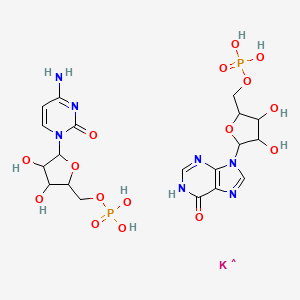
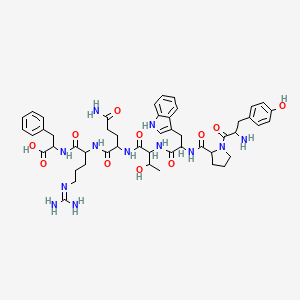
![17-acetyl-6-chloro-17-hydroxy-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B12319867.png)
